molecular formula C21H16FN3O3S B2532286 3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898438-69-2

3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2532286
CAS RN: 898438-69-2
M. Wt: 409.44
InChI Key: HIGHLYLRTZZASL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various procedures. For instance, the synthesis of quinazolinones involves amidation of 2-aminobenzoic acid derivatives, which undergo cyclization by treatment with acetic anhydride under reflux .


Molecular Structure Analysis

The molecular structure of such compounds can be solved by direct methods using software like SHELXS and refined by the full-matrix least-squares procedure on F2 for all data .


Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular conformation . The molecular weight of “3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is 409.44.

Scientific Research Applications

Fluorine Atom Introduction in Benzenesulfonamides

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed that introducing a fluorine atom at specific positions retains COX-2 potency and significantly increases COX1/COX-2 selectivity. This research led to the development of a highly selective COX-2 inhibitor, showcasing the potential of fluorine atom introduction in enhancing drug selectivity and potency in therapeutic applications (Hashimoto et al., 2002).

Intramolecular Substitution with Fluorine

Ichikawa et al. (2006) demonstrated the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This method offers a straightforward approach to synthesize ring-fluorinated heterocycles, potentially useful in various pharmacological and material science applications (Ichikawa et al., 2006).

Fluorophores for Zinc(II) Detection

Kimber et al. (2001) investigated zinc(II) specific fluorophores, highlighting the importance of fluorine-substituted molecules in detecting intracellular zinc. This research contributes to understanding the role of zinc in biological systems and developing tools for its detection (Kimber et al., 2001).

Antibacterial Activity of Fluoroquinolones

Kuramoto et al. (2003) explored the design of fluoroquinolones with potent antibacterial activities by modifying the N-1 substituents. Their work demonstrates the therapeutic potential of fluoroquinolones against resistant bacterial strains, emphasizing the role of fluorine in enhancing antibacterial efficacy (Kuramoto et al., 2003).

Human Serum Albumin Interaction with Fluorodihydroquinazolin Derivatives

Wang et al. (2016) studied the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), demonstrating that fluorine substitution enhances the affinity of these compounds to HSA. This research is significant for drug design, indicating how modifications can influence drug-protein interactions (Wang et al., 2016).

properties

IUPAC Name

3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGHLYLRTZZASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

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